methyl 6-methyl-1H-indole-2-carboxylate
Description
Methyl 6-methyl-1H-indole-2-carboxylate (C₁₁H₁₁NO₂) is an indole-derived compound with a methyl ester at position 2 and a methyl substituent at position 6 of the indole ring. It is synthesized via palladium-catalyzed reductive cyclization of nitroarenes, yielding 83% under optimized conditions . Characterization includes:
- 1H NMR: δ 8.97 (s, 1H, NH), 7.58 (d, J = 8.2 Hz, 1H), 2.48 (s, 3H, CH₃).
- 13C NMR: δ 162.7 (C=O), 22.1 (CH₃).
- Elemental analysis: Confirms purity (C: 69.83%, H: 5.86%, N: 7.40%) .
This compound serves as a precursor in pharmaceutical and agrochemical research due to its modifiable carboxylate and methyl groups.
Properties
IUPAC Name |
methyl 6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKPZLQOCBHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405833 | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18377-65-6 | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of methyl 6-methyl-1H-indole-2-carboxylate typically involves the reaction of indole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester bond . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
Methyl 6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Methyl 6-methyl-1H-indole-2-carboxylate is pivotal in the synthesis of pharmaceuticals. Its unique structural properties allow for modifications that enhance drug efficacy, particularly in targeting neurological disorders. Research indicates that derivatives of indole compounds, including this methyl ester, have shown promising results as potential therapeutic agents against diseases such as Alzheimer's and various cancers.
Case Study: Anticancer Activity
A study synthesized a series of thiazolyl-indole-2-carboxamide derivatives, which demonstrated significant cytotoxicity against multiple cancer cell lines. Among these, certain derivatives exhibited IC50 values as low as 6.10 μM against MCF-7 cells, showcasing the potential of indole derivatives in cancer therapy .
Biological Research
This compound plays a crucial role in biological research, particularly in understanding the mechanisms of action of indole derivatives. It has been studied for its antiviral, anticancer, and antimicrobial properties.
Case Study: HIV Integrase Inhibition
Research highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. Modifications to the indole structure significantly enhanced their inhibitory effects, with some compounds achieving IC50 values as low as 0.13 μM . This illustrates the compound's potential in developing antiviral therapies.
Material Science
This compound is explored for its applications in creating advanced materials. Its chemical properties make it suitable for developing polymers and coatings with specific functionalities.
Applications in Coatings
The compound's ability to impart unique chemical characteristics is beneficial in formulating coatings that require specific durability and resistance properties.
Agricultural Chemistry
In agricultural chemistry, this compound is used to formulate agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment.
Sustainable Agriculture
The use of this compound in agrochemical formulations aligns with sustainable agricultural practices by providing effective pest control solutions while minimizing environmental impact.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. Its application aids researchers in developing robust analytical methods.
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in the biosynthesis of essential biomolecules or block receptors that mediate cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Methoxy (OCH₃) and ethyl ester (COOCH₂CH₃) groups improve solubility in polar solvents compared to the methyl ester .
- Thermal Stability : Acetyl and chloro substituents (e.g., in methyl 3-acetyl-6-chloro-indole-2-carboxylate) increase melting points (>200°C), suggesting enhanced crystalline stability .
- Lipophilicity : Trifluoromethyl (CF₃) and ethyl ester groups elevate logP values, favoring membrane permeability in drug design .
Reactivity and Functionalization
- Electrophilic Substitution : The methyl group at position 6 in methyl 6-methyl-indole-2-carboxylate directs electrophiles to positions 3 and 5 of the indole ring. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) deactivate the ring .
- Hydrolysis : Methyl esters (e.g., compound 19a in ) hydrolyze to carboxylic acids under basic conditions, yielding bioactive intermediates with 79.8% efficiency .
Biological Activity
Methyl 6-methyl-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives are widely recognized for their pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This compound stands out due to its ability to interact with various biological targets and pathways, making it a promising candidate for drug development.
Target Receptors
this compound has been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways. This binding capability is crucial for its biological effects and therapeutic potential.
Biochemical Pathways
The compound affects several biochemical pathways, including those involved in inflammation and apoptosis. Notably, it has demonstrated inhibitory activity against β-amyloid production, which is significant in the context of Alzheimer’s disease.
Biological Activities
The compound exhibits a range of biological activities:
- Antiviral Activity : this compound has shown effectiveness against viral infections, particularly through mechanisms that inhibit viral replication.
- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation by modulating cytokine production .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
- Antimicrobial Activity : It has demonstrated antibacterial properties against several pathogens, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Alzheimer’s Disease
In a study focusing on neurodegenerative diseases, this compound was found to inhibit the production of β-amyloid peptides in neuronal cells. This finding suggests a potential therapeutic role in preventing Alzheimer’s disease progression.
Case Study: HIV Inhibition
Another study highlighted the compound's role as an inhibitor of HIV replication. It was shown to interfere with the HIV integrase strand transfer process, demonstrating significant inhibitory effects comparable to existing antiretroviral therapies .
Q & A
Q. What are the common synthetic routes for methyl 6-methyl-1H-indole-2-carboxylate?
this compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one derivatives in acetic acid, followed by purification through recrystallization from DMF/acetic acid mixtures . Alternative approaches may utilize formyl intermediates and thiourea derivatives under similar acidic conditions to form the indole core structure.
Q. How should this compound be purified post-synthesis?
Purification often involves recrystallization from a DMF/acetic acid solvent system to remove unreacted starting materials and byproducts. This method is effective due to the compound’s moderate solubility in polar aprotic solvents at elevated temperatures and poor solubility at lower temperatures . Column chromatography with silica gel and ethyl acetate/hexane gradients may also be employed for further refinement.
Q. What are the recommended storage conditions for this compound?
The compound should be stored in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the ester group and degradation. Moisture and exposure to light should be minimized to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Reagent stoichiometry : A 1.1:1 molar ratio of 3-formyl-1H-indole-2-carboxylate to aminothiazolone derivatives improves conversion rates .
- Reaction time : Extending reflux duration (3–5 hours) ensures complete cyclization but risks decomposition if prolonged.
- Catalysis : Adding sodium acetate as a base enhances reaction efficiency by neutralizing acetic acid byproducts .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- NMR Spectroscopy : and NMR can confirm the ester group (δ ~3.9 ppm for methoxy protons) and indole ring protons (δ 6.5–8.5 ppm).
- X-Ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar esters like methyl 5,6-dimethoxy-1H-indole-2-carboxylate .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (CHNO) via exact mass measurement.
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
Variations in melting points (e.g., 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid vs. 221–223°C for 1-methyl-1H-indole-5-carboxylic acid) may arise from polymorphic forms, impurities, or differences in recrystallization solvents . Researchers should cross-validate purity using HPLC or TLC and standardize recrystallization protocols.
Q. What mechanisms explain side reactions during the synthesis of this compound?
Common side reactions include:
- Ester Hydrolysis : Uncontrolled moisture exposure can hydrolyze the methyl ester to the carboxylic acid.
- Oxidation : The indole ring may oxidize under prolonged reflux, forming N-oxide byproducts.
- Incomplete Cyclization : Insufficient reaction time or acidic conditions can leave intermediates unreacted, detectable via LC-MS .
Data Contradiction and Troubleshooting
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or IR spectra often stem from residual solvents, tautomerism, or stereochemical variations. For example, indole NH protons may exchange with DO in NMR, while ester carbonyl stretching (~1700 cm) in IR should remain distinct. Repetitive purification and deuterated solvent use enhance spectral clarity .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Intermediate Trapping : Isolate and characterize intermediates (e.g., 3-formyl derivatives) to ensure stepwise progression.
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions for substituted indoles.
- Byproduct Analysis : Use GC-MS or HPLC to identify and quantify impurities, adjusting reaction conditions accordingly .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (H315, H319, H335 hazards) .
- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
